Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid
Description
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based compound featuring a 2,6-difluorophenyl substituent and a tert-butoxycarbonyl (Boc)-protected amino group. Its rigid cyclobutane core and fluorinated aromatic ring confer unique steric and electronic properties, making it a candidate for pharmaceutical and materials science research. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atoms may influence binding interactions in biological systems .
Properties
Molecular Formula |
C16H19F2NO4 |
|---|---|
Molecular Weight |
327.32 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H19F2NO4/c1-15(2,3)23-14(22)19-9-7-16(8-9,13(20)21)12-10(17)5-4-6-11(12)18/h4-6,9H,7-8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
KUVLMZLTASEONS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
Rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a cyclobutane ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group, along with a difluorophenyl moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFN\O
- Molecular Weight : 308.30 g/mol
- CAS Number : 2740562-62-1
- LogP : 0.9 (indicating moderate lipophilicity)
- Polar Surface Area : 96 Ų
Potential Biological Mechanisms
Research suggests that related compounds can interact with:
- Enzymes : Modulating enzyme activity through competitive inhibition or allosteric effects.
- Receptors : Binding to specific receptors influencing signaling pathways.
- Transport Proteins : Affecting drug uptake and distribution within biological systems.
Study 1: Interaction with Enzymatic Pathways
A study examining similar cyclobutane derivatives indicated that modifications in the aromatic substituents could lead to enhanced binding affinity to target enzymes involved in metabolic processes. The introduction of fluorine atoms is hypothesized to increase electron-withdrawing characteristics, thus improving interaction strength with active sites on enzymes.
Study 2: Anticancer Activity
Research on structurally analogous compounds has shown promising anticancer activity. For example, compounds featuring cyclobutane structures have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells through specific pathway modulation.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylalanine | Fluorinated aromatic ring; amino acid structure | Antimicrobial activity |
| Boc-Protected Amino Acids | Tert-butoxycarbonyl protection; lacks cyclobutane | Used in peptide synthesis |
| Cyclobutane Derivatives | Cyclobutane ring; various substituents | Potential anticancer properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid , provide a basis for comparison. Below is a detailed analysis:
Structural and Functional Differences
- Ring Strain: The cyclopropane analog exhibits higher ring strain due to its smaller ring size, which can enhance reactivity in ring-opening reactions.
- Electronic Effects : The 2,6-difluorophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize charge interactions in enzyme active sites. The cyclopropane analog lacks this substituent, limiting its utility in fluorination-dependent applications.
Research Findings and Limitations
- Biological Activity: Preliminary studies suggest the target compound’s Boc-protected amino group facilitates selective deprotection, enabling controlled drug release.
- Thermal Stability: Cyclobutane derivatives exhibit higher thermal stability (decomposition >200°C) than cyclopropane analogs (~150°C), as noted in materials science studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
